5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Overview
Description
Synthesis Analysis
The synthesis of related furochromenone derivatives involves various chemical methodologies, including one-pot synthesis techniques and catalysis under solvent-free conditions. For example, a concise and efficient method for one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones utilizes K10 montmorillonite catalysis under solvent-free conditions, highlighting the efficiency and environmental benefits of such methodologies (Han et al., 2016).
Molecular Structure Analysis
Molecular structure determination, through experimental and theoretical methodologies, reveals the intricate details of the compound's geometry. For instance, a novel psolaren derivative's solid-state molecular structure was elucidated using X-ray diffraction, showcasing coplanarity between fused phenyl and hetero-cycle rings and providing insight into intra-molecular charge transfer phenomena (Turbay et al., 2014).
Chemical Reactions and Properties
The compound and its derivatives participate in various chemical reactions, yielding biologically intriguing structures with potential applications. For example, a novel synthesis approach for substituted furo[3,2-c]chromen-4-ones via a four-component reaction has been developed, illustrating the compound's versatility in forming complex molecular architectures (Zhou et al., 2013).
Physical Properties Analysis
Investigations into the physical properties of furochromenone derivatives include studies on crystal structures and spectroscopic characterization. These analyses provide insights into the compounds' stability, molecular interactions, and potential for material science applications. For example, the crystal structure of a similar compound, 7-[(2E)-2-benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one, demonstrates significant conformational differences that impact the compound's supramolecular architecture (Caracelli et al., 2015).
Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Angular Furocoumarins : Derivatives such as 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one were synthesized through Williamson reaction and cyclization, highlighting methods for creating angular furocoumarin derivatives with potential applications in chemical studies and material science (El-Gogary, Hashem, & Khodeir, 2015).
- Microwave-assisted Synthesis of Novel Coumarin Derivatives : Research on the synthesis of novel 4-(substitutedphenyl)-2-(furan-2-ylmethyleneamino)-6-(2-oxo-2H-chromen-3-yl)nicotinonitriles under microwave conditions, which demonstrates the efficiency of microwave-assisted methods in producing coumarin derivatives with potential antibacterial activity (Desai et al., 2017).
Structural Studies
- Crystal Structure Analysis : Studies have detailed the crystal structure of compounds similar to 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, providing insights into their molecular conformations and interactions, which are crucial for understanding their chemical properties and potential applications in materials science and drug design (Cox et al., 2003).
Applications in Green Chemistry
- Green Synthesis of Chromenones : Research on one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using environmentally friendly methods underscores the importance of sustainable chemistry in developing new materials and pharmaceuticals (Han et al., 2016).
Potential Biological Activities
- Antimicrobial and Antioxidant Properties : Novel synthesis approaches for coumarin derivatives containing cyanopyridine and furan as antimicrobial agents highlight the potential of these compounds in medical and pharmaceutical applications due to their significant activity against various bacteria and fungi (Desai et al., 2017).
properties
IUPAC Name |
5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-4-8-16-11-20(23)25-22-14(2)21-18(12-17(16)22)19(13-24-21)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNETDSWFWDLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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